[1-(3-Pyrazin-2-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]amine dihydrochloride
Overview
Description
[1-(3-Pyrazin-2-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]amine dihydrochloride: is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrazine ring, an oxadiazole ring, and a cyclohexylamine moiety. The dihydrochloride form indicates that it is a salt with two hydrochloride ions, enhancing its solubility in water.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(3-Pyrazin-2-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]amine dihydrochloride typically involves multiple steps:
Formation of the Oxadiazole Ring: This can be achieved through the reaction of amidoximes with carboxylic acid derivatives in a basic medium.
Introduction of the Pyrazine Ring: The pyrazine ring can be introduced through cyclization reactions involving appropriate precursors, such as nitriles and amidoximes.
Attachment of the Cyclohexylamine Moiety: This step involves the reaction of the oxadiazole-pyrazine intermediate with cyclohexylamine under suitable conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
[1-(3-Pyrazin-2-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]amine dihydrochloride: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the functional groups within the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halogenating agents, such as chlorine or bromine, can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the compound .
Scientific Research Applications
[1-(3-Pyrazin-2-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]amine dihydrochloride: has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of [1-(3-Pyrazin-2-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]amine dihydrochloride involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
[1-(3-Pyrazin-2-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]amine dihydrochloride: can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 1,2,4-oxadiazole derivatives and pyrazine-containing molecules share structural similarities
Uniqueness: The combination of the oxadiazole and pyrazine rings with the cyclohexylamine moiety makes this compound unique, providing distinct chemical and biological properties
Properties
IUPAC Name |
1-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)cyclohexan-1-amine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5O.2ClH/c13-12(4-2-1-3-5-12)11-16-10(17-18-11)9-8-14-6-7-15-9;;/h6-8H,1-5,13H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFIPFIJPIXVYQF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C2=NC(=NO2)C3=NC=CN=C3)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Cl2N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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